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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762 Get Quote

Olgotrelvir Research Technical Support Center
Welcome to the technical support hub for researchers utilizing Olgotrelvir (also known as STI-

1558). This resource provides essential information, troubleshooting guides, and frequently

asked questions to effectively manage potential off-target effects in your experiments.

Olgotrelvir is a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro) and

human Cathepsin L (CTSL).[1][2][3][4] While this dual action is key to its primary application,

the inhibition of a host protease, CTSL, necessitates careful consideration of potential off-target

effects in various research models.

Quick Facts: Olgotrelvir and its Active Form AC1115
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Feature Description Reference

Drug Name Olgotrelvir (STI-1558) [4]

Active Form
AC1115 (Olgotrelvir is a

prodrug)
[1][3]

Primary Viral Target
SARS-CoV-2 Main Protease

(Mpro)
[1][2]

Primary Host Target Human Cathepsin L (CTSL) [1][2]

Reported IC50 for Mpro

Varies by variant (e.g., ~2.7

nM for WA-1, ~14.3 nM for

Omicron)

-

Reported IC50 for CTSL ~27.4 pM -

Troubleshooting Guide & FAQs
This section addresses common issues and questions researchers may encounter when

working with Olgotrelvir, with a focus on managing its effects on Cathepsin L.

FAQ 1: I'm observing unexpected phenotypic changes in
my cell-based assay that don't seem related to viral
replication. Could these be off-target effects of
Olgotrelvir?
Answer: Yes, it is possible. Olgotrelvir's potent inhibition of human Cathepsin L (CTSL) can

lead to various cellular effects depending on the cell type and experimental conditions. CTSL is

a lysosomal cysteine protease involved in numerous physiological processes, including protein

degradation, antigen presentation, and cellular homeostasis.[5] Dysregulation of CTSL activity

has been implicated in conditions like cancer and autoimmune disorders. Therefore, observed

phenotypes could be a direct result of CTSL inhibition.

Troubleshooting Steps:
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Literature Review: Investigate the known roles of Cathepsin L in your specific cell line or

biological system. This can provide clues as to whether the observed phenotype aligns with

CTSL inhibition.

Control Experiments:

Use a CTSL-specific inhibitor: Compare the phenotype induced by Olgotrelvir to that of a

well-characterized, selective CTSL inhibitor. This can help to confirm if the effect is

mediated through CTSL.

CTSL Knockdown/Knockout: If genetically tractable, use siRNA, shRNA, or CRISPR/Cas9

to reduce or eliminate CTSL expression. If the phenotype is recapitulated, it strongly

suggests a CTSL-mediated effect.

Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration

used to dissolve the Olgotrelvir to rule out solvent effects.

Dose-Response Analysis: Perform a dose-response experiment with Olgotrelvir. If the

unexpected phenotype correlates with the concentration of the drug, it strengthens the link

between the compound and the observed effect.

FAQ 2: How can I be sure that the antiviral effects I'm
seeing are due to Mpro inhibition and not just the
inhibition of host cell Cathepsin L, which is also
involved in viral entry?
Answer: This is a critical question given Olgotrelvir's dual mechanism. It is important to dissect

the contribution of each inhibitory activity to the overall antiviral effect.

Troubleshooting Steps:

Pseudotyped Virus Entry Assay: Utilize a viral pseudotyping system (e.g., VSV or lentivirus)

expressing the SARS-CoV-2 spike protein but lacking the viral replication machinery. Any

inhibition observed in this assay can be attributed to the blocking of viral entry, likely through

CTSL inhibition.
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Viral Replicon System: Employ a subgenomic replicon system that expresses the viral

replication and transcription complex (including Mpro) but does not produce infectious

particles. Inhibition in this system would point towards a direct effect on viral replication,

mediated by Mpro inhibition.

Use of a CTSL-Independent Virus: As a negative control, test Olgotrelvir against a virus that

does not depend on Cathepsin L for entry. Lack of activity would support the specificity of the

entry-blocking effect to CTSL-dependent viruses.

Compare with a Selective Mpro Inhibitor: Benchmark the antiviral activity of Olgotrelvir
against a highly selective Mpro inhibitor (if available) that has no or minimal activity against

CTSL.

FAQ 3: I am planning a proteomics study to look at
changes in the cellular proteome upon Olgotrelvir
treatment. What should I consider to avoid
misinterpreting the results?
Answer: Proteomics is a powerful tool to investigate the global effects of a drug. However, with

a protease inhibitor like Olgotrelvir, careful experimental design is crucial.

Troubleshooting Steps:

Control for CTSL Inhibition: The most significant off-target effect to consider is the

widespread impact of CTSL inhibition on cellular protein turnover.

Include a "CTSL inhibitor only" control group in your experiment to identify changes

specifically due to the inhibition of this host protease.

Consider using a lower concentration of Olgotrelvir that is closer to the IC50 for Mpro but

significantly lower than that for broad cellular toxicity, if possible.

Sample Preparation:

During cell lysis for your proteomics experiment, it is standard practice to use a cocktail of

protease inhibitors to prevent protein degradation. Ensure that your lysis buffer's inhibitor
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cocktail is compatible with your downstream processing and does not interfere with the

activity of Olgotrelvir if you are studying its effects in a lysate-based assay.

Be aware that some protease inhibitors, like EDTA (a metalloprotease inhibitor), can

interfere with certain downstream applications like immobilized metal affinity

chromatography (IMAC) for phosphopeptide enrichment.

Data Analysis:

When analyzing your proteomics data, pay close attention to proteins known to be

substrates of Cathepsin L. An accumulation of these proteins could be a direct

consequence of Olgotrelvir treatment.

Bioinformatic analysis of enriched or depleted proteins should consider pathways involving

lysosomal degradation and protein turnover.

Experimental Protocols
Biochemical Assay for Protease Inhibitor Selectivity
This protocol provides a general framework for assessing the selectivity of Olgotrelvir (or its

active form, AC1115) against a panel of human proteases using fluorogenic substrates.

Objective: To determine the inhibitory activity (IC50) of AC1115 against various human

proteases to assess its selectivity profile.

Materials:

AC1115 (active form of Olgotrelvir)

Recombinant human proteases of interest (e.g., Cathepsin B, Cathepsin K, Caspases, etc.)

Specific fluorogenic substrates for each protease

Assay buffer appropriate for each protease (pH, salts, and additives like DTT for cysteine

proteases)

DMSO for compound dilution
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96-well or 384-well microplates (black, for fluorescence assays)

Plate reader with fluorescence detection capabilities

Procedure:

Compound Preparation:

Prepare a stock solution of AC1115 in 100% DMSO.

Perform serial dilutions of the AC1115 stock solution in DMSO to create a concentration

range for testing.

Assay Setup:

In the microplate, add a small volume of the diluted AC1115 or DMSO (for vehicle control)

to the appropriate wells.

Add the assay buffer to all wells.

Add the recombinant human protease to all wells except for the "no enzyme" control.

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal

temperature for the enzyme to allow the inhibitor to bind.

Enzymatic Reaction and Measurement:

Initiate the reaction by adding the specific fluorogenic substrate to all wells.

Immediately place the plate in the plate reader and measure the fluorescence intensity at

regular intervals (kinetic assay) or at a single time point after a fixed incubation period

(end-point assay). The excitation and emission wavelengths will be specific to the

fluorogenic substrate used.

Data Analysis:

For kinetic assays, determine the initial reaction velocity (V) for each concentration of the

inhibitor.
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For end-point assays, use the fluorescence intensity values.

Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0%

activity).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to

determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to verify that a drug binds to its intended target within the complex

environment of a cell.[6][7][8] This protocol provides a general workflow for assessing the

engagement of Olgotrelvir with Cathepsin L in intact cells.

Objective: To demonstrate that Olgotrelvir binds to and stabilizes Cathepsin L in a cellular

context.

Materials:

Cell line of interest that expresses Cathepsin L

Olgotrelvir

Cell culture medium and reagents

PBS (Phosphate-Buffered Saline)

Lysis buffer (e.g., PBS with protease inhibitor cocktail and mild detergent like Triton X-100)

PCR tubes or plates

Thermal cycler or heating blocks

Centrifuge

SDS-PAGE and Western blotting reagents
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Anti-Cathepsin L antibody

Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

Procedure:

Cell Treatment:

Culture cells to the desired confluency.

Treat the cells with different concentrations of Olgotrelvir or vehicle (DMSO) for a

specified time (e.g., 1-2 hours) in the cell culture incubator.

Heating Step:

Harvest the cells and wash them with PBS.

Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a PCR plate.

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-5°C

increments) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include an

unheated control at room temperature.

Cell Lysis and Protein Extraction:

Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C

to pellet the aggregated, denatured proteins.

Analysis by Western Blot:

Carefully collect the supernatant containing the soluble proteins.

Determine the protein concentration of each sample.

Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Perform Western blotting using an anti-Cathepsin L antibody to detect the amount of

soluble CTSL at each temperature.

Also, probe the membrane with a loading control antibody to ensure equal protein loading.

Data Analysis:

Quantify the band intensities for Cathepsin L at each temperature for both the vehicle- and

Olgotrelvir-treated samples.

Plot the percentage of soluble Cathepsin L (normalized to the unheated control) against

the temperature.

A shift in the melting curve to a higher temperature for the Olgotrelvir-treated samples

indicates thermal stabilization upon drug binding, confirming target engagement.
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Caption: Dual inhibitory action of Olgotrelvir's active form, AC1115.
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Caption: Experimental workflow to investigate potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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